2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-15-7-8-16(17(11-15)28-2)23-18(25)12-29-19-20(26)24(10-9-22-19)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEOGEMJRJJYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyrazinone ring: This step involves the reaction of 4-chlorobenzoyl chloride with ethylenediamine to form the intermediate 4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazine.
Thioether formation: The intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group, resulting in 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}.
Acetamide formation: Finally, the compound is reacted with 2,4-dimethoxyaniline and acetic anhydride to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and dihydropyrazinone groups.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The specific pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Features: Sulfamoylphenyl group, methylphenyl hydrazine. Melting Point: 288°C. Polarity: High due to sulfamoyl (–SO₂NH₂), enhancing aqueous solubility. Comparison: The target compound’s dimethoxyphenyl group increases lipophilicity, likely reducing water solubility but improving membrane permeability compared to 13a .
- Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Features: Methoxyphenyl hydrazine. Melting Point: 274°C (lower than 13a). Comparison: The target compound’s dual methoxy groups at positions 2 and 4 on the phenyl ring may enhance electron donation, influencing reactivity and binding interactions .
Heterocyclic Core Variations
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Core: Diaminopyrimidine vs. pyrazine in the target compound. Hydrogen Bonding: Pyrimidine’s amino groups facilitate intermolecular H-bonding, affecting crystal packing. Bioactivity: Pyrimidine derivatives often exhibit kinase inhibition, suggesting the target compound’s pyrazine core may offer distinct selectivity profiles .
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (): Core: Thieno-pyrimidinone vs. pyrazine. Electronic Properties: The sulfur atom in the thiophene ring increases electron-withdrawing effects compared to pyrazine’s nitrogen atoms. Bioactivity: Thieno-pyrimidinones are associated with anticancer activity, highlighting the role of heterocycle choice in target specificity .
Substituent Position and Crystal Packing ()
- Para vs. Meta Chlorophenyl Derivatives :
- N-(4-Chlorophenyl) : Para substitution enables linear H-bonding networks, improving crystallinity.
- N-(3-Chlorophenyl) : Meta substitution disrupts symmetry, leading to less stable crystal forms.
- Comparison : The target compound’s para-chlorophenyl group may promote ordered crystal packing, enhancing stability during storage .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Structural Overview
The molecular structure of the compound includes:
- Dihydropyrazinyl moiety : A core structure that may influence its interaction with biological targets.
- Chlorophenyl group : Known for enhancing biological activity through various mechanisms.
- Acetamide linkage : A functional group that can contribute to the compound's solubility and reactivity.
Molecular Formula and Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₂S |
| SMILES | CC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2=NC(=S)C(=N2)C(C)C |
| InChI | InChI=1S/C18H18ClN2O2S/c1-12-6-8-14(19)10-13(12)22-17(20)16(21)15(18)11-9-7-5/h6-11H,1-4H3,(H,20,21) |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the chlorophenyl group is often linked to enhanced antimicrobial activity against various pathogens, including bacteria and fungi.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The dihydropyrazinyl structure can potentially inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in cancer cells through the modulation of caspase pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors, altering their activity and leading to various biological effects. Potential targets may include:
- Enzymes involved in inflammatory pathways
- Receptors linked to cell proliferation
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential (Source: ).
Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potential as an anticancer agent (Source: ).
Study 3: Mechanistic Insights
Research into the mechanistic pathways revealed that the compound may induce apoptosis via mitochondrial pathways. This was supported by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells (Source: ).
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting a pyrazinone derivative with a thiol-containing acetamide precursor under basic conditions (e.g., NaH in THF). Key factors include:
- Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity.
- Catalysts : EDCI/HOBt facilitates amide bond formation.
- Temperature : 60–80°C optimizes reaction kinetics. Yields (40–60%) depend on substituent steric effects and purification via silica gel chromatography (eluent: EtOAc/hexane) .
Q. Which spectroscopic and crystallographic methods confirm its molecular structure?
- X-ray crystallography : Definitive for absolute configuration. Data collected using a Bruker APEXII diffractometer (Mo Kα radiation) reveal monoclinic symmetry (space group P21/c; a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .
- NMR : 1H NMR shows pyrazine protons (δ 7.85 ppm) and aromatic signals (δ 6.85–7.45 ppm). 13C NMR confirms the acetamide carbonyl (δ 168.5 ppm) .
- IR : Peaks at 1680 cm⁻¹ (C=O) and 1245 cm⁻¹ (C-S) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:
- Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays).
- Dose-response curves : Determine IC50 values in triplicate.
- Purity validation : HPLC (>95% purity) ensures structural integrity .
- Meta-analysis : Compare studies with attention to solvent systems (DMSO vs. aqueous buffers) .
Q. What computational methods predict binding affinity with target enzymes?
- Molecular docking : AutoDock Vina or Glide with enzyme crystal structures (PDB IDs).
- MD simulations : AMBER force fields (100 ns trajectories) assess binding stability.
- MM-PBSA : Calculate binding free energies; correlate docking scores (ΔG) with experimental IC50 (R² > 0.7 validates predictive power). Adjust protonation states (Epik, pH 7.4) and validate via mutagenesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
